Tetramethyl-rhenium
Description
Tetramethyl-rhenium, specifically identified as tetramethyloxorhenium, is an organorhenium compound with the formula C₄H₁₂ORe and a molecular weight of 262.344 g/mol . Its IUPAC name is oxotetramethylrhenium, and it is registered under CAS number 53022-70-1. The compound features a central rhenium atom bonded to four methyl groups and one oxo ligand, forming a trigonal bipyramidal geometry. This structure is stabilized by the high oxidation state of rhenium (Re⁶⁺), which is characteristic of organorhenium complexes .
This compound is synthesized via ligand substitution reactions, often starting from rhenium oxyhalides or oxo-complexes. For example, reactions with methylating agents like methyl lithium or Grignard reagents yield methyl-substituted rhenium species .
Properties
CAS No. |
62534-79-6 |
|---|---|
Molecular Formula |
C4H12Re-4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
carbanide;rhenium |
InChI |
InChI=1S/4CH3.Re/h4*1H3;/q4*-1; |
InChI Key |
XXKMERJLHIHCIY-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[Re] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl-rhenium can be synthesized through the reaction of rhenium pentachloride with methyl lithium in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
ReCl5+5CH3Li→Re(CH3)4+5LiCl
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. The use of automated reactors and controlled environments ensures consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds such as rhenium oxides.
Reduction: It can also be reduced to lower oxidation states, although these reactions are less common.
Substitution: The methyl groups in this compound can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halides or phosphines in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Rhenium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state rhenium compounds.
Substitution: Various organometallic complexes with different ligands.
Scientific Research Applications
Tetramethyl-rhenium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Research is ongoing into its potential use in biological systems, particularly in imaging and as a therapeutic agent.
Medicine: Its unique properties make it a candidate for radiopharmaceuticals, especially in cancer treatment.
Industry: this compound is explored for its use in advanced materials, including high-performance alloys and electronic components.
Mechanism of Action
The mechanism by which tetramethyl-rhenium exerts its effects depends on the specific application. In catalysis, it typically acts by facilitating the formation or breaking of chemical bonds through its ability to change oxidation states. In biological systems, it may interact with cellular components, inducing effects such as apoptosis in cancer cells through the generation of reactive oxygen species.
Comparison with Similar Compounds
Methyltrioxorhenium (MTO)
- Formula : CH₃ReO₃
- Structure: A monomethylated rhenium complex with three oxo ligands.
- Properties : MTO is a well-characterized catalyst in oxidation reactions due to its high thermal stability and Lewis acidity. Unlike tetramethyl-rhenium, MTO’s catalytic activity stems from its ability to activate peroxides .
Di-µ-methoxo-tetramethoxo-dirhenium(VI)
- Formula : Re₂O₆(CH₃O)₆
- Structure : A binuclear complex with bridging methoxo ligands.
- Properties : Exhibits metal-metal bonding (Re–Re), enhancing its stability. This compound lacks such intermolecular interactions, making it more reactive toward ligand substitution .
Table 1: Comparison of Organorhenium Compounds
| Compound | Formula | Oxidation State | Key Ligands | Applications | Stability |
|---|---|---|---|---|---|
| This compound | C₄H₁₂ORe | Re⁶⁺ | 4 CH₃, 1 O | Research (limited industrial) | Moderate in air |
| Methyltrioxorhenium | CH₃ReO₃ | Re⁷⁺ | 1 CH₃, 3 O | Catalysis, oxidation | High thermal stability |
| Dirhenium methoxo | Re₂O₆(CH₃O)₆ | Re⁶⁺ | 6 CH₃O, 2 μ-O | Structural studies | High (Re–Re bonding) |
Tetramethylammonium Compounds
Tetramethylammonium Chloride (TMAC)
- Formula : C₄H₁₂NCl
- Structure : A quaternary ammonium salt with four methyl groups.
- Properties: Highly water-soluble and thermally stable. Unlike this compound, TMAC is ionic and non-metallic, making it unsuitable for catalytic applications but valuable in phase-transfer catalysis and electrolyte solutions .
Contrast with this compound
- Bonding : TMAC features ionic N⁺–C bonds, while this compound has covalent Re–C bonds.
- Reactivity : TMAC is inert under acidic conditions, whereas this compound undergoes ligand substitution in polar solvents .
Transition Metal Methyl Complexes
Tetramethylplatinum(IV)
Tetramethyltin
- Formula : Sn(CH₃)₄
- Properties : A volatile liquid with low toxicity. Unlike this compound, it is used in semiconductor manufacturing but lacks redox activity .
Research Findings and Gaps
- Stability : Its stability surpasses that of early transition metal methyl complexes (e.g., Ti, Zr) but lags behind late metals like platinum .
- Literature Gaps: Limited data exist on its spectroscopic behavior and reaction kinetics, reflecting the broader challenge of understudied organorhenium chemistry .
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